(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19FN2O.ClH/c1-8(2)12(7-16)15-9(3)10-4-11(13)6-14-5-10;/h4-6,8-9,12,15-16H,7H2,1-3H3;1H/t9?,12-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.75 g/mol. It is a powder and should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Overview
The compound (2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride, with its complex structure involving a fluoropyridine moiety, represents a fascinating area of study within chemical and pharmaceutical research. Its applications span across various fields, highlighting the compound's versatility and significance in scientific inquiry.
Role in Metallation Studies
Metallation of π-deficient heterocyclic compounds, including those related to fluoropyridines, has seen significant developments. Studies focusing on the regioselectivity of 3-fluoropyridine metallation reveal that specific conditions can lead to selective lithiation at the 2- or 4-position, offering pathways to 2,3- or 3,4-disubstituted pyridines. Such processes are crucial for synthesizing complex molecules, demonstrating the compound's relevance in organic synthesis and medicinal chemistry research (Marsais & Quéguiner, 1983).
Contribution to Anticancer Research
The modification of pyrimidine analogs, including fluorinated versions like 5-fluorouracil, plays a significant role in cancer treatment. Research on fluoropyrimidines has led to a better understanding of their mechanisms in perturbing nucleic acid structure and dynamics. Insights into how these compounds inhibit thymidylate synthase (TS) and other RNA- and DNA-modifying enzymes offer a glimpse into their potential to improve therapeutic efficacy against cancer, underscoring the importance of fluorine substitution in drug design (Gmeiner, 2020).
Enhancing Photodynamic Therapy
In photodynamic therapy (PDT), the accumulation of protoporphyrin IX (PpIX) is critical for treatment efficacy. Research has shown that pretreatment strategies, including the use of molecules that enhance PpIX accumulation, can significantly improve clinical outcomes. This area of study not only highlights the compound's relevance in enhancing PDT but also in advancing therapeutic strategies for various diseases (Gerritsen et al., 2008).
Understanding the Mechanisms of Antitumor Agents
The exploration of novel antitumor agents, such as TAS-102, which involves trifluridine and tipiracil hydrochloride, emphasizes the importance of understanding the mechanism of action of these compounds. Research in this domain sheds light on how fluorinated nucleoside analogs, differing from traditional therapies like 5-FU, can offer new avenues for treating metastatic colorectal cancer. This not only underscores the compound's role in cancer pharmacotherapy but also its potential in diversifying treatment options (Lenz et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(2S)-2-[1-(5-fluoropyridin-3-yl)ethylamino]-3-methylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O.ClH/c1-8(2)12(7-16)15-9(3)10-4-11(13)6-14-5-10;/h4-6,8-9,12,15-16H,7H2,1-3H3;1H/t9?,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCHDPXFZDOWEE-ZHWMGRLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC(=CN=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(C)C1=CC(=CN=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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